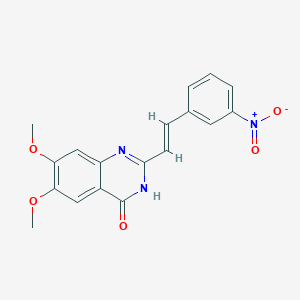![molecular formula C12H12N2S B12925160 [(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-36-1](/img/structure/B12925160.png)
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their wide range of biological activities. The indole nucleus is a common structural motif in many natural products, including alkaloids, and is known for its aromatic properties and biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that can be scaled up for mass production. These methods typically require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The sulfanyl and acetonitrile groups can also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole: A simple indole derivative used in organic synthesis.
Uniqueness
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is unique due to the presence of the sulfanyl and acetonitrile groups, which can impart distinct chemical and biological properties compared to other indole derivatives. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
61021-36-1 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-14-9-12(15-8-7-13)10-5-3-4-6-11(10)14/h3-6,9H,2,8H2,1H3 |
InChI Key |
WUQQXGYSOGNLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


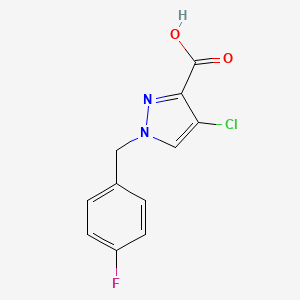
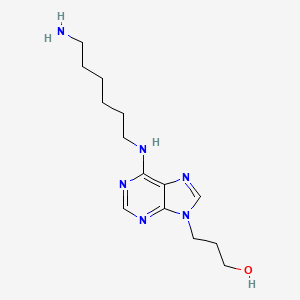
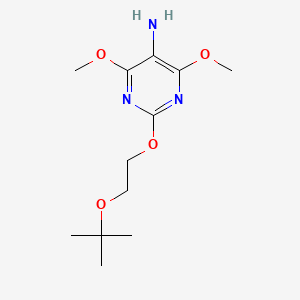
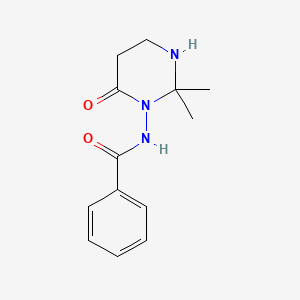
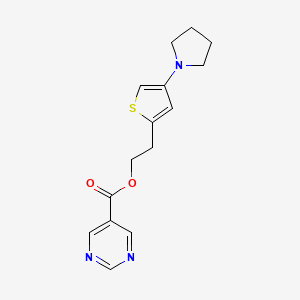
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


